molecular formula C12H13N3 B1521702 5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine CAS No. 1160226-08-3

5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine

Cat. No. B1521702
M. Wt: 199.25 g/mol
InChI Key: SUYSYRPYNFPWJT-UHFFFAOYSA-N
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Description

“5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine” is a chemical compound that belongs to the class of organic compounds known as benzyl cyanides . These are organic compounds containing an acetonitrile with one hydrogen replaced by a phenyl group .


Synthesis Analysis

The synthesis of pyrazole compounds, including “5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine”, often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of “5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted with a cyclopropyl group and a phenyl group .


Chemical Reactions Analysis

Pyrazoles, including “5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine”, are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are used for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Scientific Research Applications

Reactivity and Synthesis Applications

  • Palladium-catalyzed Arylations

    Derivatives of pyrazole, including those with cyclopropyl groups, have been utilized in palladium-catalyzed direct arylations. This synthesis approach allows for the regioselective production of C4-arylated pyrazoles without decomposing the cyclopropyl unit, demonstrating the compound's utility in creating diverse functionalized pyrazoles for further chemical exploration (Sidhom et al., 2018).

  • Solvent-free Synthesis of Heterocyclic Ketene Aminals

    A solvent-free method for synthesizing novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries showcases the versatility of pyrazole derivatives in facilitating environmentally benign and efficient chemical processes (Yu et al., 2013).

Biological Activity

  • Antimicrobial and Anticancer Activities

    Pyrazole derivatives, such as those synthesized from 5-aminopyrazoles, have been evaluated for their antimicrobial and anticancer activities. These compounds display promising results in inhibiting the growth of various microbial strains and cancer cell lines, highlighting their potential as leads for drug discovery (Kaping et al., 2016).

  • Apoptosis Inducers and Anti-infective Agents

    Thiazole clubbed pyrazole derivatives have been explored for their roles as apoptosis inducers and anti-infective agents, demonstrating significant biological activities that could be harnessed for therapeutic purposes (Bansal et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 5-phenyl-1H-pyrazol-3-amine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions for “5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their potential biological activities and applications in the synthesis of bioactive chemicals and reactions in various media could also be explored .

properties

IUPAC Name

5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-12-10(8-4-2-1-3-5-8)11(14-15-12)9-6-7-9/h1-5,9H,6-7H2,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYSYRPYNFPWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine

CAS RN

1160226-08-3
Record name 5-cyclopropyl-4-phenyl-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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